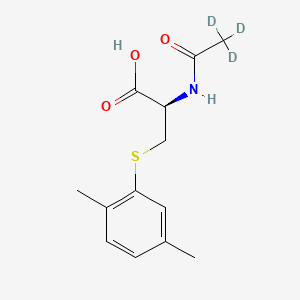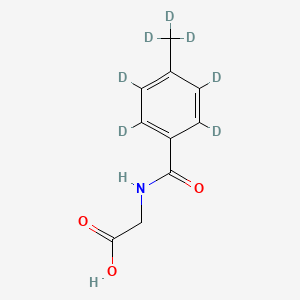
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is a deuterated derivative of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling (d3) makes it particularly useful in studies involving mass spectrometry and metabolic tracing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 typically involves the acetylation of S-(2,5-dimethylbenzene)-L-cysteine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents like dithiothreitol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Thiol derivative.
Substitution: Nitrated or halogenated aromatic compounds.
科学的研究の応用
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of related compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.
Medicine: Investigated for its potential role in drug metabolism and detoxification pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 involves its interaction with various molecular targets and pathways. The acetyl group facilitates its incorporation into metabolic pathways, while the deuterium labeling allows for precise tracking in metabolic studies. The compound can act as a precursor for the synthesis of other sulfur-containing molecules, influencing cellular redox states and detoxification processes.
類似化合物との比較
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 can be compared with other similar compounds such as:
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine: The non-deuterated version, which lacks the deuterium labeling but shares similar chemical properties.
N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine: A structural isomer with different substitution patterns on the aromatic ring.
N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine: Another isomer with different methyl group positions on the benzene ring.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in analytical and metabolic studies by enhancing the accuracy and sensitivity of detection methods.
特性
IUPAC Name |
(2R)-3-(2,5-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-9(2)12(6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCBFFLCBUOZER-NQNNWHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC1=C(C=CC(=C1)C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)


![(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers](/img/new.no-structure.jpg)







